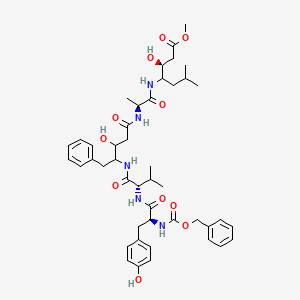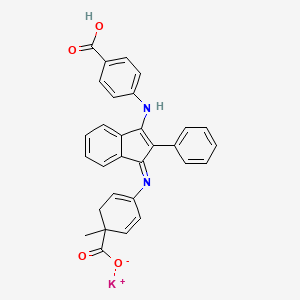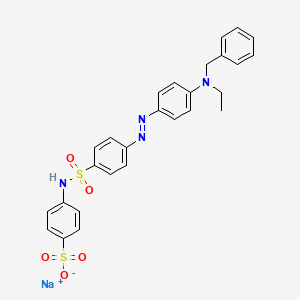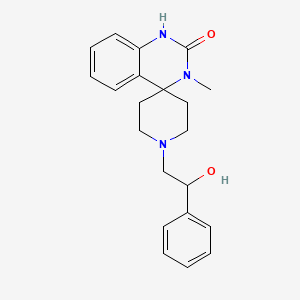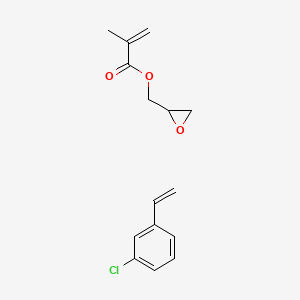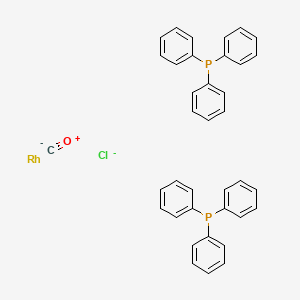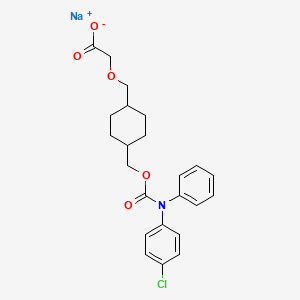
Ralinepag sodium anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ralinepag sodium anhydrous is a potent, titratable, orally administered prostacyclin (IP) receptor agonist used to treat pulmonary arterial hypertension. It is known for its ability to significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition .
Vorbereitungsmethoden
The synthesis of ralinepag sodium anhydrous involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents to ensure the final product’s efficacy and safety. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Ralinepag sodium anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ralinepag sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat pulmonary arterial hypertension by reducing pulmonary vascular resistance and improving exercise capacity. In biology, it is used to study the mechanisms of prostacyclin receptor activation and its effects on vascular function. In chemistry, it serves as a model compound for studying the synthesis and reactivity of prostacyclin receptor agonists .
Wirkmechanismus
The mechanism of action of ralinepag sodium anhydrous involves its binding to the prostacyclin (IP) receptor, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of smooth muscle cell proliferation. This reduces pulmonary vascular resistance and improves blood flow in the lungs. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Ralinepag sodium anhydrous is unique among prostacyclin receptor agonists due to its high potency, oral bioavailability, and long half-life. Similar compounds include selexipag and treprostinil, which also target the prostacyclin receptor but differ in their pharmacokinetic profiles and administration routes. This compound offers the advantage of once-daily dosing and a more favorable side effect profile compared to these other compounds .
Eigenschaften
CAS-Nummer |
1187856-43-4 |
|---|---|
Molekularformel |
C23H25ClNNaO5 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate |
InChI |
InChI=1S/C23H26ClNO5.Na/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);/q;+1/p-1 |
InChI-Schlüssel |
KDQFEGDAYHKNDI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


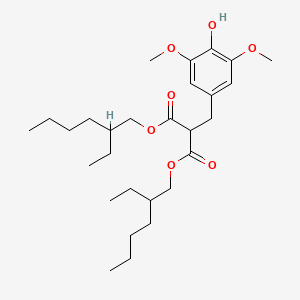
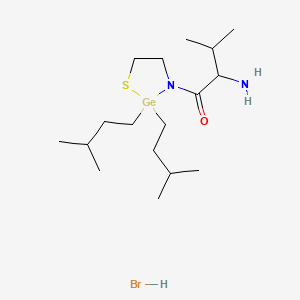
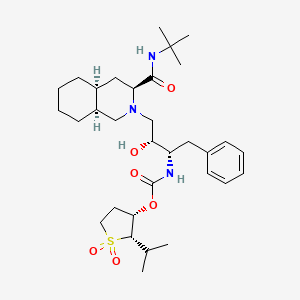
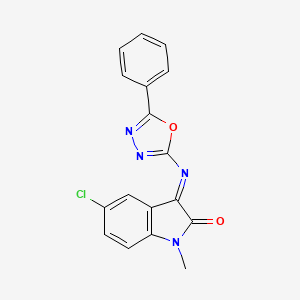
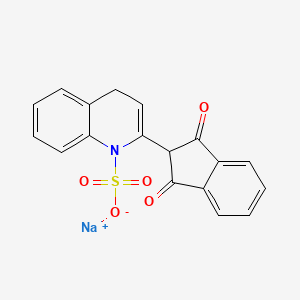
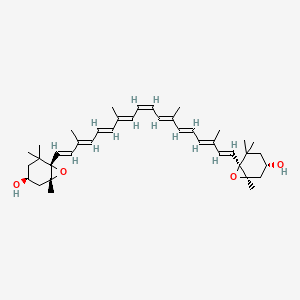
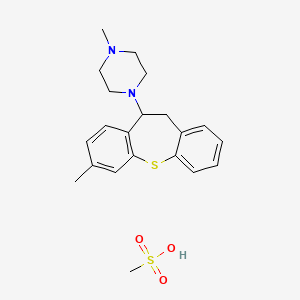
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
